molecular formula C5H9BrO2 B3258905 4-(Bromomethyl)-1,3-dioxane CAS No. 31100-39-7

4-(Bromomethyl)-1,3-dioxane

Cat. No. B3258905
CAS RN: 31100-39-7
M. Wt: 181.03 g/mol
InChI Key: DRYWJFPCWJYCEW-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)-1,3-dioxane” likely refers to a compound that contains a 1,3-dioxane ring, which is a type of acetal, with a bromomethyl group attached . It’s important to note that the exact properties and reactivity of this compound could vary depending on its specific structure and the presence of any other functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a 1,3-dioxane ring with a bromomethyl group attached. The exact structure would depend on the specific isomer and the presence of any other functional groups .


Chemical Reactions Analysis

Bromomethyl groups are often reactive, participating in various types of reactions including substitutions and eliminations . The 1,3-dioxane ring can also participate in certain reactions, although it is generally stable under a variety of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, brominated compounds are often dense and have relatively high boiling points .

Scientific Research Applications

Molecular Structure and Conformational Analysis

4-(Bromomethyl)-1,3-dioxane and its derivatives have been extensively studied for their molecular structures and conformational behaviors. The studies involve advanced techniques such as NMR spectroscopy and X-ray diffraction analysis to understand the molecular conformation in different states. These studies are crucial in the field of organic chemistry for the development of new compounds and materials. For instance, Khazhiev et al. (2018) investigated the structure of 5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, revealing insights into its chair conformation and equatorial orientation of substituents (Khazhiev et al., 2018). Similar studies by the same group also analyzed different derivatives for their structural and conformational properties (Khazhiev et al., 2019).

Application in Organic Synthesis

Derivatives of this compound have potential applications in organic synthesis. Their unique structural properties make them suitable reagents for various synthetic procedures. For example, Atasoy and Karaböcek (1992) described the preparation of 4,5-Dimethylene-1,2-dioxane and its application in Diels-Alder reactions, showcasing its utility in the synthesis of complex organic molecules (Atasoy & Karaböcek, 1992).

Spectroscopic and Structural Investigations

Spectroscopic methods like FTIR and FT-Raman are employed to investigate the structural aspects of this compound derivatives. These studies help in understanding the electronic structure and reactive sites of the molecules. Carthigayan et al. (2014) conducted a comparative study using quantum chemical simulations to investigate the structural parameters and reactivity descriptors of different derivatives (Carthigayan et al., 2014).

Reaction Mechanisms and Kinetics

The reaction mechanisms and kinetics involving this compound derivatives are of significant interest. Understanding these aspects can lead to the development of new synthetic methods and the improvement of existing ones. Ayupova et al. (1978) studied the bromination kinetics of different dioxanes, providing valuable insights into the reactivity and substitution effects in these compounds (Ayupova et al., 1978).

Safety and Hazards

Brominated compounds can be hazardous and require careful handling. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for research on “4-(Bromomethyl)-1,3-dioxane” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-(bromomethyl)-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYWJFPCWJYCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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